2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
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Overview
Description
2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group and a benzoxazinone moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazinone moiety. This can be achieved by reacting anthranilic acid with acetic anhydride under reflux conditions . The resulting intermediate is then coupled with 2-methyl-3-nitrobenzoic acid through a condensation reaction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and benzoxazinone rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and toluene are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-3-amino-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide .
Scientific Research Applications
2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s potential antimicrobial properties make it a candidate for studying bacterial inhibition.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazinone moiety may also play a role in modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitroaniline: Similar in structure but lacks the benzoxazinone moiety.
2-methyl-4H-3,1-benzoxazin-4-one: Contains the benzoxazinone core but lacks the nitro and benzamide groups.
Uniqueness
2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to its combination of a nitro-substituted benzamide and a benzoxazinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-16(6-4-8-19(13)25(28)29)20(26)23-15-11-9-14(10-12-15)21-24-18-7-3-2-5-17(18)22(27)30-21/h2-12H,1H3,(H,23,26) |
InChI Key |
FRGUWNSDNBOUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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